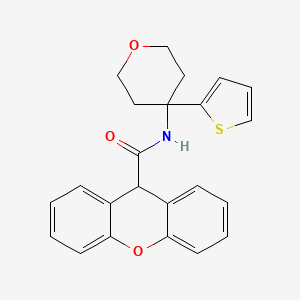

N-(2-amino-5-chlorophenyl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related furan carboxamide compounds involves multi-step chemical reactions, starting from simple precursors. For instance, a study by Arora et al. (2013) detailed the synthesis of 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes using the Gewald reaction, a versatile method for synthesizing thiophene derivatives, which shares similarities with the target compound's synthesis (Arora, Saravanan, Mohan, & Bhattacharjee, 2013). Another relevant synthesis involves furan-2-carbonyl chloride reacting with amines to produce furan carboxamides, as explored in the synthesis of N-(4-bromophenyl)furan-2-carboxamide derivatives with antibacterial activities (Siddiqa et al., 2022).

Molecular Structure Analysis

The molecular structure of furan carboxamides can be elucidated using techniques such as IR, NMR, and X-ray crystallography. For example, the crystal structure of related compounds has been determined, revealing insights into the spatial arrangement and confirmation of the furan ring and the substituted carboxamide group (Yeşilkaynak et al., 2017).

Chemical Reactions and Properties

Furan carboxamides participate in various chemical reactions, including coupling reactions and nucleophilic substitutions. They can serve as precursors for synthesizing more complex molecules. The reactivity of furan carboxamides is influenced by the electron-donating and withdrawing nature of the substituents on the furan ring and the carboxamide group. This aspect was demonstrated in the synthesis and biological evaluation of furan-2-carboxamide derivatives as potential urotensin-II receptor antagonists, showcasing their versatility in chemical modifications (Lim et al., 2019).

Physical Properties Analysis

The physical properties of furan carboxamides, such as melting point, solubility, and crystallinity, can vary significantly based on the nature of the substituents. These properties are essential for determining the compound's suitability for various applications. Research into furanic-aliphatic polyamides, for example, highlights the impact of molecular structure on thermal and mechanical properties, relevant for material science applications (Jiang et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and biological activity, are crucial for the application of furan carboxamides in diverse fields. The antimicrobial activity of some Schiff bases of furan carboxamides against various microorganisms indicates their potential in medical and pharmaceutical applications, as seen in the study by Arora et al. (2013), which also discusses the characterization and biological evaluation of these compounds (Arora et al., 2013).

Applications De Recherche Scientifique

Synthesis and Polymer Production N-(2-amino-5-chlorophenyl)furan-2-carboxamide derivatives, as part of furan compounds, hold significant potential in the sustainable production of polymers and functional materials. Furan derivatives like 5-Hydroxymethylfurfural (HMF) are pivotal in developing monomers and polymers, porous carbon materials, fuels, solvents, and various pharmaceuticals. The conversion of plant biomass into furan derivatives like HMF presents a renewable alternative to non-renewable hydrocarbon sources, emphasizing the chemical's role in future material science and chemical industry advancements (Chernyshev, Kravchenko, & Ananikov, 2017).

Biocatalysis and Environmental Sustainability The inherent instability of furans like N-(2-amino-5-chlorophenyl)furan-2-carboxamide poses challenges for their synthetic modification. Biocatalysis offers a promising approach to overcome these challenges, providing high selectivity and mild reaction conditions. Biocatalytic transformations of furans have been successful in various media, showcasing the potential for sustainable and environmentally friendly production processes. Such advances underscore the importance of furans in ecological applications and highlight the need for further research and development in biocatalysis to fully harness the potential of furans in sustainable chemistry (Domínguez de María & Guajardo, 2017).

Catalytic Conversion of Biomass The catalytic conversion of carbohydrates to furanic derivatives, including N-(2-amino-5-chlorophenyl)furan-2-carboxamide, in the presence of choline chloride is a notable method for producing valuable furanic compounds. Choline chloride enhances the selectivity towards desired furanic derivatives by providing stabilization effects and allowing the conversion of highly concentrated feedstocks. This process highlights the role of furans in the efficient utilization of biomass and the development of sustainable chemical processes (Jérôme & Vigier, 2017).

Antimicrobial Potential Beyond their applications in material science and catalysis, furan derivatives exhibit antimicrobial properties. Research on chitosan, which shares functional similarities with furan compounds, has highlighted the antimicrobial potential of such molecules. While not directly related to N-(2-amino-5-chlorophenyl)furan-2-carboxamide, the exploration of chitosan's properties provides a foundation for investigating the antimicrobial applications of furan derivatives, suggesting a broader scope of research and application in pharmaceutical and healthcare products (Raafat & Sahl, 2009).

Safety and Hazards

Mécanisme D'action

Target of Action

Furan derivatives have been found to have a wide range of biological activities, including antibacterial, antifungal, and antiviral activities .

Mode of Action

Many furan derivatives exert their effects by interacting with enzymes or receptors in the cell, altering their function and leading to changes in cellular processes .

Result of Action

Given the biological activities of similar furan derivatives, it might have potential antimicrobial or antiviral effects .

Propriétés

IUPAC Name |

N-(2-amino-5-chlorophenyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c12-7-3-4-8(13)9(6-7)14-11(15)10-2-1-5-16-10/h1-6H,13H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOEOFLMHVXVMRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-amino-5-chlorophenyl)furan-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide](/img/structure/B2498511.png)

![[3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2498512.png)

![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2498516.png)

![2-[(Cyclopropylmethyl)amino]cyclobutan-1-ol](/img/structure/B2498519.png)

![4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2498520.png)

![N-(4-chlorophenyl)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanamide](/img/structure/B2498523.png)

![2-[4-(Hydroxyimino)piperidin-1-yl]acetamide](/img/structure/B2498524.png)

![[4-(Dimethylamino)phenyl]-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2498525.png)